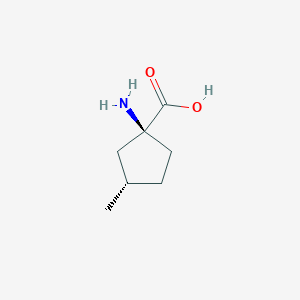(1S,3S)-1-Amino-3-methylcyclopentanecarboxylic acid
CAS No.:
Cat. No.: VC20411709
Molecular Formula: C7H13NO2
Molecular Weight: 143.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H13NO2 |
|---|---|
| Molecular Weight | 143.18 g/mol |
| IUPAC Name | (1S,3S)-1-amino-3-methylcyclopentane-1-carboxylic acid |
| Standard InChI | InChI=1S/C7H13NO2/c1-5-2-3-7(8,4-5)6(9)10/h5H,2-4,8H2,1H3,(H,9,10)/t5-,7-/m0/s1 |
| Standard InChI Key | APKKGYQCZMFHHP-FSPLSTOPSA-N |
| Isomeric SMILES | C[C@H]1CC[C@](C1)(C(=O)O)N |
| Canonical SMILES | CC1CCC(C1)(C(=O)O)N |
Introduction
Chemical Structure and Physicochemical Properties
(1S,3S)-1-Amino-3-methylcyclopentanecarboxylic acid belongs to the class of cyclopentane carboxylic acids, distinguished by its stereochemistry at the 1 and 3 positions. The compound’s IUPAC name, (1S,3S)-1-amino-3-methylcyclopentane-1-carboxylic acid, reflects its bicyclic structure and chiral centers. Key molecular descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₃NO₂ | |
| Molecular Weight | 143.18 g/mol | |
| Canonical SMILES | CC1CCC(C1)(C(=O)O)N | |
| Isomeric SMILES | C[C@H]1CCC@(C(=O)O)N | |
| InChI Key | APKKGYQCZMFHHP-FSPLSTOPSA-N |
The compound’s stereochemistry is critical to its reactivity and biological interactions. The cyclopentane ring imposes conformational constraints, while the methyl group at position 3 introduces steric effects that may influence binding to enzymatic pockets or receptors . Comparative analysis with its (1S,3R) enantiomer reveals distinct spatial arrangements, underscoring the importance of stereochemistry in modulating physicochemical properties such as solubility and lipophilicity .
Synthesis and Manufacturing Approaches
The synthesis of (1S,3S)-1-amino-3-methylcyclopentanecarboxylic acid typically employs asymmetric catalysis to achieve the desired stereochemical configuration. One documented route involves the alkylation of a chiral glycine equivalent followed by cyclization under controlled conditions. Key steps include:
-
Chiral Induction: Use of Evans auxiliaries or organocatalysts to establish the (1S,3S) configuration during the formation of the cyclopentane ring.
-
Cyclization: Intramolecular aldol condensation or ring-closing metathesis to form the bicyclic structure.
-
Functional Group Modification: Hydrolysis of protecting groups to yield the free amino and carboxylic acid moieties.
Industrial-scale production remains challenging due to the need for high enantiomeric purity. Continuous flow reactors and enzymatic resolution methods have been proposed to enhance yield and reduce byproducts.
Biological and Pharmaceutical Applications
While direct pharmacological data on (1S,3S)-1-amino-3-methylcyclopentanecarboxylic acid are sparse, its structural analogs exhibit diverse biological activities:
Enzyme Inhibition
Cyclopentane-based amino acids often act as transition-state analogs in enzymatic reactions. For example, similar compounds inhibit proteases and aminotransferases by mimicking natural substrates. The methyl group in (1S,3S)-1-amino-3-methylcyclopentanecarboxylic acid may enhance binding affinity to hydrophobic active sites, a hypothesis supported by molecular docking studies of related structures .
Antimicrobial Activity
Methyl-substituted cyclopentane amino acids exhibit moderate antimicrobial properties. For instance, (1S,3R)-1-amino-3-methylcyclopentane-1-carboxylic acid shows inhibitory effects against Gram-positive bacteria, suggesting that stereochemistry influences target specificity .
Comparative Analysis with Structural Analogs
The biological activity of cyclopentane amino acids is highly dependent on stereochemistry and substituent groups. The following table contrasts (1S,3S)-1-amino-3-methylcyclopentanecarboxylic acid with its enantiomer and related derivatives:
Research Gaps and Future Directions
Despite its potential, (1S,3S)-1-amino-3-methylcyclopentanecarboxylic acid remains understudied. Critical research priorities include:
-
Mechanistic Studies: Elucidating its interactions with specific enzymes or receptors using X-ray crystallography or NMR spectroscopy.
-
In Vivo Testing: Evaluating pharmacokinetics and toxicity profiles in animal models.
-
Synthetic Optimization: Developing scalable asymmetric synthesis methods to facilitate large-scale production.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume